molecular formula C11H18ClN5O2S B7080324 N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide

Cat. No.: B7080324
M. Wt: 319.81 g/mol
InChI Key: TUVWVWXHSHMOOJ-UHFFFAOYSA-N
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Description

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O2S/c1-20(18,19)17-8-4-2-3-7(8)5-14-11-9(12)10(13)15-6-16-11/h6-8,17H,2-5H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVWVWXHSHMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC1CNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting 2,4-dichloropyrimidine with ammonia to introduce the amino group at the 6-position.

    Substitution reaction: The 5-chloro group can be introduced by treating the intermediate with a chlorinating agent such as phosphorus oxychloride.

    Cyclopentylamine introduction: The cyclopentylamine moiety can be introduced via a nucleophilic substitution reaction.

    Methanesulfonamide formation: Finally, the methanesulfonamide group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the chloro group could yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidin-4-one: This compound is structurally similar and also exhibits biological activity.

    4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.

    Cyclopentylamine derivatives: Compounds containing the cyclopentylamine moiety share some chemical properties.

Uniqueness

N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

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